molecular formula C19H28N2O4 B118404 1-N-Boc-4-(N-cbz-aminomethyl)piperidine CAS No. 155456-33-0

1-N-Boc-4-(N-cbz-aminomethyl)piperidine

Cat. No. B118404
M. Wt: 348.4 g/mol
InChI Key: LHJZQQDQPDWNNI-UHFFFAOYSA-N
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Description

“1-N-Boc-4-(N-cbz-aminomethyl)piperidine” is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .


Synthesis Analysis

N-Boc- and N-Cbz-protected amines can be directly converted into amides by a novel rhodium-catalyzed coupling with arylboroxines . Both protected anilines and aliphatic amines are efficiently transformed into a wide variety of secondary benzamides, including sterically hindered and electron-deficient amides .


Molecular Structure Analysis

The molecular structure of “1-N-Boc-4-(N-cbz-aminomethyl)piperidine” involves a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products .


Chemical Reactions Analysis

“1-N-Boc-4-(N-cbz-aminomethyl)piperidine” is used in various chemical reactions. It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .

Safety And Hazards

The safety data sheets for “1-N-Boc-4-(N-cbz-aminomethyl)piperidine” indicate that it should be kept in a dark place, sealed in dry, at room temperature . It is also indicated that it is an irritant .

Future Directions

The future directions for “1-N-Boc-4-(N-cbz-aminomethyl)piperidine” could involve its use in the synthesis of a variety of different protein agonists or antagonists, including Kinesin spindle protein inhibitors with potential anticancer activity . It also shows promise in the development of orphan G-protein coupled receptor GPR119 agonist with antidiabetic potential .

properties

IUPAC Name

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-15(10-12-21)13-20-17(22)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJZQQDQPDWNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472937
Record name 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-4-(N-cbz-aminomethyl)piperidine

CAS RN

155456-33-0
Record name 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 21 g of 4-aminomethyl-piperidine-1-carboxylic acid tert-butyl ester in 100 mL of ethyl acetate cooled to 0° C. was added 100 mL of saturated sodium carbonate and 17 g of benzyl chloroformate. The solution was stirred for 3 h, then separated. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. Drying under vacuum gave the product as an oil:
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21 g
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100 mL
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17 g
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Synthesis routes and methods III

Procedure details

A solution of 4-aminomethyl-1-Boc-piperidine (5.00 g, 23.4 mmol) in THF (60 mL), water (14 mL) and 5 N NaOH (46 mL) was treated with benzyl chloroformate. After 12 h, the mixture was partitioned between EtOAc and water and the aqueous phase washed with EtOAc (3×). The combined extracts were washed with water, brine and concentrated to afford 7.6 g (93%) of the title compound which was used without further purification.
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5 g
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60 mL
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14 mL
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46 mL
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Yield
93%

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